molecular formula C24H31N3O3 B10790303 N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

Cat. No.: B10790303
M. Wt: 409.5 g/mol
InChI Key: PEEULTQGCKYEQB-UHFFFAOYSA-N
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Description

Benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved by the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves the coupling of the benzoxazole core with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isobutoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring or the piperidine ring, potentially leading to the formation of dihydrobenzoxazole or piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (for halogenation), nitrating agents (for nitration), and sulfonating agents (for sulfonation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while substitution reactions can introduce various functional groups onto the benzene ring or piperidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine is unique due to its specific functional groups and structural features, which allow for a wide range of chemical modifications and applications. Its combination of a benzoxazole core with a piperidine ring and various substituents makes it a versatile compound for research and development .

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1-[[4-methoxy-3-(2-methylpropoxy)phenyl]methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C24H31N3O3/c1-17(2)16-29-23-14-18(8-9-22(23)28-3)15-27-12-10-19(11-13-27)25-24-26-20-6-4-5-7-21(20)30-24/h4-9,14,17,19H,10-13,15-16H2,1-3H3,(H,25,26)

InChI Key

PEEULTQGCKYEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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